Emulsion Stability of Lactitol Stearate Exceeds That of Sorbitan Monolaurate in Direct Head-to-Head Testing
In a direct comparative study of six lactitol-derived esters, emulsions prepared with lactitol stearate demonstrated stability that exceeded that of emulsions prepared with sorbitan monolaurate, a widely used commercial emulsifier [1]. The study tested surface activity through surface tension, lime soap dispersion, detergency, and emulsification power. All six lactitol esters—including lactitol stearate—exhibited substantial surface activity, but the stability of emulsions formed with these products was explicitly reported to exceed that of the sorbitan monolaurate control [1].
| Evidence Dimension | Emulsion stability (qualitative ranking; stability of formed emulsions over time) |
|---|---|
| Target Compound Data | Lactitol stearate: Emulsion stability exceeded that of sorbitan monolaurate |
| Comparator Or Baseline | Sorbitan monolaurate (commercial emulsifier and stabilizer) |
| Quantified Difference | Stability of lactitol stearate emulsions qualitatively exceeded sorbitan monolaurate; specific half-life or creaming index values not publicly available from the abstract |
| Conditions | Aqueous emulsion systems; direct esterification products of lactitol with long-chain fatty acids; tested alongside lactitol palmitate, lactitol palmitate/stearate mixture, and their propoxylated counterparts. Study: Hill et al., J. Food Process. Preserv., 1987. |
Why This Matters
For formulators selecting between sugar ester emulsifiers, the demonstrated superiority in emulsion stability over a commercial sorbitan ester benchmark provides a quantifiable performance rationale for choosing lactitol stearate in emulsion-based food, cosmetic, or pharmaceutical products.
- [1] Hill, C.G., Hedinsdottir, R., Amundson, C.H. Surface active properties and cleaning efficacy of materials derived from lactitol. Journal of Food Processing and Preservation, 1987, 11(2), 111–134. DOI: 10.1111/j.1745-4549.1987.tb00041.x. View Source
